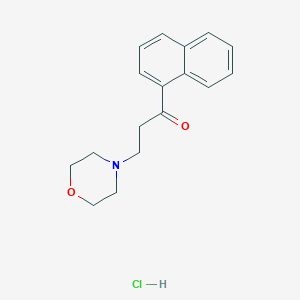

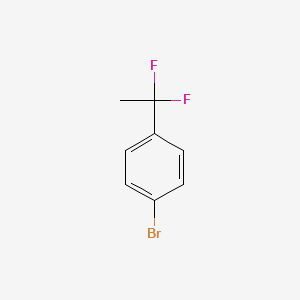

![molecular formula C6H2BrClN2S B1519723 5-溴-4-氯噻吩并[2,3-d]嘧啶 CAS No. 814918-95-1](/img/structure/B1519723.png)

5-溴-4-氯噻吩并[2,3-d]嘧啶

描述

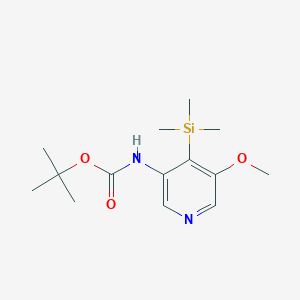

5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a derivative of pyrimidine and can be used as an organic intermediate . It is prepared from 6-bromo-4-chlorothieno[2,3-d]pyrimidine .

Synthesis Analysis

The synthesis of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine involves the use of 6-bromo-4-chlorothieno[2,3-d]pyrimidine as a raw material . The reaction conditions are optimized using a 3-level factorial design with reaction temperature, reaction time, and ammonium formate concentration as variables .Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine is C6H2BrClN2S . For more detailed structural information, please refer to the molecular file provided in the references .Physical And Chemical Properties Analysis

5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a solid substance . The predicted boiling point is 345.5±37.0 °C and the predicted density is 1.955±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学研究应用

Anti-inflammatory Applications

- Summary of Application : Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods of Application : Various methods for the synthesis of pyrimidines are described in the literature . For example, substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were found to be useful for its anti-inflammatory activity .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Anticancer Applications

- Summary of Application : Pyrimidine derivatives have shown promising anticancer activity. They exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

- Methods of Application : In 2013, a group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .

- Results or Outcomes : From this series, compound 9 (IC 50 = 0.004 µM, IC 50 = 0.034 µM in cell based assay) exhibited 2.5-fold better ALK inhibitory activity and antiproliferative potential than the reference compound .

Protein Kinase Inhibitors

- Summary of Application : Pyrimidine and its fused derivatives have shown promising results as protein kinase inhibitors for cancer treatment . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/ or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

- Methods of Application : A group of investigators designed and synthesized a new series of pyrimidine derivatives as anaplastic lymphoma kinase (ALK) inhibitors with antiproliferative potential .

- Results or Outcomes : From this series, compound 9 (IC 50 = 0.004 µM, IC 50 = 0.034 µM in cell based assay) exhibited 2.5-fold better ALK inhibitory activity and antiproliferative potential than the reference compound .

Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

- Summary of Application : 5-Bromopyrimidine was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .

- Methods of Application : The synthesis was carried out using a microwave assisted organic synthesis (MAOS) Sonogashira protocol .

- Results or Outcomes : The synthesis resulted in the formation of N-heteroaryl substituted 9-arylcarbazolyl derivatives .

Anticancer Activity of Thiazolopyrimidine Derivatives

- Summary of Application : Thiazolopyrimidine derivatives, which are a type of pyrimidine, have been studied for their anticancer activity against human cancer cell lines and primary CLL cells .

- Methods of Application : The novel thiazolopyrimidine derivatives were synthesized and tested against the human cancer cell lines and primary CLL cells .

- Results or Outcomes : Compound 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives

- Summary of Application : 5-Bromopyrimidine was used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives .

- Methods of Application : The synthesis was carried out using a microwave assisted organic synthesis (MAOS) Sonogashira protocol .

- Results or Outcomes : The synthesis resulted in the formation of N-heteroaryl substituted 9-arylcarbazolyl derivatives .

安全和危害

The safety information for 5-Bromo-4-chlorothieno[2,3-d]pyrimidine indicates that all spills should be cleaned up immediately. Avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .

Relevant Papers For more detailed information, you may want to refer to the peer-reviewed papers and technical documents related to 5-Bromo-4-chlorothieno[2,3-d]pyrimidine .

属性

IUPAC Name |

5-bromo-4-chlorothieno[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCKRHCJPVDELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)N=CN=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670293 | |

| Record name | 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chlorothieno[2,3-d]pyrimidine | |

CAS RN |

814918-95-1 | |

| Record name | 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)

![2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide](/img/structure/B1519647.png)

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)

![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)